molecular formula C24H22BrN3O4 B11101550 2-Methoxy-4-({(E)-2-[2-(3-toluidino)acetyl]hydrazono}methyl)phenyl 2-bromobenzoate

2-Methoxy-4-({(E)-2-[2-(3-toluidino)acetyl]hydrazono}methyl)phenyl 2-bromobenzoate

Cat. No.: B11101550
M. Wt: 496.4 g/mol
InChI Key: AKYULICBPZCKQD-MZJWZYIUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methoxy-4-({(E)-2-[2-(3-toluidino)acetyl]hydrazono}methyl)phenyl 2-bromobenzoate” is a complex organic compound that may have applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a combination of aromatic rings, methoxy groups, and hydrazone linkages, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-Methoxy-4-({(E)-2-[2-(3-toluidino)acetyl]hydrazono}methyl)phenyl 2-bromobenzoate” typically involves multi-step organic reactions. The process may include:

    Formation of the hydrazone linkage: This step involves the reaction of a hydrazine derivative with an aldehyde or ketone to form the hydrazone.

    Introduction of the methoxy group: This can be achieved through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the aromatic rings.

    Reduction: Reduction reactions can target the hydrazone linkage or the aromatic rings.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions may produce various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Probes: The compound may be used in the development of probes for studying biological processes.

Medicine

    Drug Development:

Industry

    Materials Science: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which “2-Methoxy-4-({(E)-2-[2-(3-toluidino)acetyl]hydrazono}methyl)phenyl 2-bromobenzoate” exerts its effects will depend on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The hydrazone linkage and aromatic rings may play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-({(E)-2-[2-(3-toluidino)acetyl]hydrazono}methyl)phenyl benzoate: Lacks the bromine atom.

    4-({(E)-2-[2-(3-toluidino)acetyl]hydrazono}methyl)phenyl 2-bromobenzoate: Lacks the methoxy group.

Uniqueness

The presence of both the methoxy group and the bromine atom in “2-Methoxy-4-({(E)-2-[2-(3-toluidino)acetyl]hydrazono}methyl)phenyl 2-bromobenzoate” may confer unique chemical properties, such as increased reactivity or specific binding interactions, making it distinct from similar compounds.

Properties

Molecular Formula

C24H22BrN3O4

Molecular Weight

496.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(3-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C24H22BrN3O4/c1-16-6-5-7-18(12-16)26-15-23(29)28-27-14-17-10-11-21(22(13-17)31-2)32-24(30)19-8-3-4-9-20(19)25/h3-14,26H,15H2,1-2H3,(H,28,29)/b27-14+

InChI Key

AKYULICBPZCKQD-MZJWZYIUSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Br)OC

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.